molecular formula C17H23N3O3 B3746911 N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No. B3746911
M. Wt: 317.4 g/mol
InChI Key: XXQUXFMOEVYORY-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide, commonly known as CM156, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CM156 belongs to the class of compounds known as N-arylacetamides and has been found to exhibit promising effects in preclinical studies for various medical conditions.

Mechanism of Action

The exact mechanism of action of CM156 is not fully understood, but it is believed to act on the immune system and the nervous system. CM156 has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, CM156 has been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
CM156 has been found to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and analgesic effects, CM156 has been shown to reduce oxidative stress and improve mitochondrial function. CM156 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CM156 in lab experiments is its high potency and selectivity. CM156 has been found to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using CM156 in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research on CM156. One area of interest is the development of novel formulations of CM156 that improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of CM156 and to identify potential molecular targets for its therapeutic effects. Finally, clinical trials are needed to evaluate the safety and efficacy of CM156 in humans for various medical conditions.

Scientific Research Applications

CM156 has been extensively studied for its potential therapeutic applications, particularly for its anti-inflammatory and analgesic effects. Preclinical studies have shown that CM156 can reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, CM156 has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-4-6-20(7-5-12)11-17(21)19-14-9-16(23-3)15(22-2)8-13(14)10-18/h8-9,12H,4-7,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQUXFMOEVYORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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